DIBENZ(a,h)ANTHRACENE, 7-AMINO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenz(a,h)anthracene, 7-amino- is a derivative of dibenz(a,h)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings. This compound is known for its stability and genotoxic properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of dibenz(a,h)anthracene, 7-amino- typically involves multi-step organic reactions. One common method includes the nitration of dibenz(a,h)anthracene followed by reduction to introduce the amino group. Industrial production methods may involve catalytic processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Dibenz(a,h)anthracene, 7-amino- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions often use hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Dibenz(a,h)anthracene, 7-amino- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs.
Biology: Investigated for its genotoxic effects and interactions with DNA.
Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.
Industry: Utilized in the development of materials with specific electronic properties.
Wirkmechanismus
The genotoxic effects of dibenz(a,h)anthracene, 7-amino- are primarily due to its ability to intercalate into DNA, causing mutations. This intercalation disrupts the normal function of DNA, leading to errors during replication and transcription. The compound’s molecular targets include DNA and various enzymes involved in DNA repair .
Vergleich Mit ähnlichen Verbindungen
Dibenz(a,h)anthracene, 7-amino- is unique among PAHs due to its specific structure and functional groups. Similar compounds include:
Dibenz(a,c)anthracene: Another PAH with a different arrangement of benzene rings.
Benzo(a)pyrene: Known for its carcinogenic properties.
Anthracene derivatives: Such as 9,10-diphenylanthracene, used in organic electronics
Eigenschaften
CAS-Nummer |
63041-30-5 |
---|---|
Molekularformel |
C22H15N |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
naphtho[1,2-b]phenanthren-14-amine |
InChI |
InChI=1S/C22H15N/c23-22-19-12-11-14-5-1-3-7-17(14)20(19)13-16-10-9-15-6-2-4-8-18(15)21(16)22/h1-13H,23H2 |
InChI-Schlüssel |
DQTIYWLVGKMTPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.